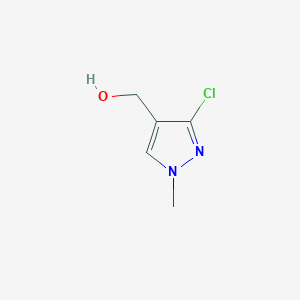

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Description

The exact mass of the compound (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMGMBFXRFEYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780810-93-6 | |

| Record name | (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Title: Technical Whitepaper: (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol – A Versatile Scaffold in Medicinal Chemistry

Executive Summary

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1780810-93-6) is a high-value heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and immunomodulatory agents. Distinguished by its 1,3,4-substitution pattern, this scaffold offers a unique combination of steric compactness and electronic modulation. The C3-chlorine atom serves as both a lipophilic anchor and a potential handle for cross-coupling, while the C4-hydroxymethyl group provides a versatile attachment point for pharmacophores. This guide details the structural properties, validated synthetic pathways, and critical applications of this intermediate in modern drug discovery, specifically targeting IRAK4 and EGFR pathways.

Chemical Identity & Structural Analysis

The precise regiochemistry of the pyrazole ring is critical. Unlike the more common 5-chloro isomers derived directly from pyrazolones, the 3-chloro isomer requires specific synthetic planning to ensure the halogen is positioned distal to the N-methyl group (N1).

| Property | Data / Description |

| IUPAC Name | (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol |

| CAS Number | 1780810-93-6 |

| Molecular Formula | C₅H₇ClN₂O |

| Molecular Weight | 146.57 g/mol |

| SMILES | Cn1nc(Cl)c(CO)c1 |

| InChI Key | DVCZGSGHLWFJMN-UHFFFAOYSA-N (Note: Verify specific isomer key) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3][4][5] |

Structural Insights:

-

Electronic Effect: The C3-chloro substituent exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the pyrazole ring compared to the non-halogenated analog. This modulates the pKa of the adjacent nitrogen and influences the binding affinity in kinase pockets.

-

Steric Profile: The C3-Cl atom occupies a specific volume (Van der Waals radius ~1.75 Å) that often fits into hydrophobic "gatekeeper" pockets in enzymes, enhancing selectivity.

Physicochemical Profile (Calculated)

In the absence of extensive experimental physical data for this specific intermediate, calculated parameters (in silico) provide essential guidance for formulation and medicinal chemistry design.

| Parameter | Value (Predicted) | Implication |

| cLogP | ~0.45 - 0.65 | Low lipophilicity; favorable for "Rule of 5" compliance. |

| TPSA | ~38 Ų | Good membrane permeability predicted. |

| pKa (Conj. Acid) | ~1.5 (Pyrazole N2) | Weakly basic; remains neutral at physiological pH. |

| H-Bond Donors | 1 (OH) | Key interaction point for hydrogen bonding. |

| H-Bond Acceptors | 3 (N, N, O) | Versatile interaction capability.[6][7] |

Synthetic Pathways & Manufacturing

The synthesis of the 3-chloro isomer is chemically distinct from the 5-chloro isomer. The 5-chloro derivative is typically made via Vilsmeier-Haack reaction on 1-methyl-pyrazol-5-one. However, the 3-chloro isomer requires a route that establishes the halogen at the 3-position, often utilizing a Sandmeyer-type transformation or specific cyclization.

Core Synthetic Workflow

The most robust route involves the construction of the 3-chloro-1-methylpyrazole core followed by functionalization at C4.

-

Precursor Synthesis: Diazotization of 3-amino-1-methylpyrazole followed by Sandmeyer reaction (CuCl) yields 3-chloro-1-methylpyrazole .

-

Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs the aldehyde at the electron-rich C4 position.

-

Reduction: Chemoselective reduction of the aldehyde yields the target alcohol.

Figure 1: Step-wise synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol focusing on regiochemical control.

Detailed Protocol (Step 3: Reduction)

Note: This protocol is adapted from standard procedures for pyrazole-4-carbaldehyde reduction.

-

Setup: Charge a reaction vessel with 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Methanol (10 vol). Cool to 0°C.[8]

-

Addition: Portion-wise add Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv) over 30 minutes, maintaining temperature <10°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC/LCMS (Disappearance of aldehyde peak).

-

Workup: Quench with saturated NH₄Cl solution. Concentrate to remove methanol. Extract aqueous residue with Ethyl Acetate or DCM.

-

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. The product usually crystallizes or precipitates as a white solid.

Reactivity & Functionalization

The (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol scaffold presents three distinct vectors for chemical modification, making it a "divergent intermediate."

-

Primary Alcohol (C4-CH₂OH):

-

Appel Reaction / Thionyl Chloride: Converts to benzylic-type chloride , highly reactive for nucleophilic substitution (e.g., with amines or thiols).

-

Oxidation: Reverts to the aldehyde or carboxylic acid for amide coupling.

-

-

Chlorine Handle (C3-Cl):

-

Suzuki-Miyaura Coupling: While pyrazyl chlorides are less reactive than bromides, the C3-Cl can undergo Pd-catalyzed cross-coupling with boronic acids using specialized ligands (e.g., XPhos, SPhos) to introduce aryl/heteroaryl groups.

-

-

Nitrogen (N1):

-

The N-methyl group is metabolically stable but defines the scaffold's orientation in the binding pocket.

-

Figure 2: Divergent reactivity map for library generation.

Applications in Drug Discovery

This scaffold is not merely a reagent but a privileged fragment in the design of targeted therapies.

A. IRAK4 Inhibitors (Inflammation/Oncology)

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a key node in the Toll-like receptor (TLR) signaling pathway.

-

Mechanism: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor in the kinase hinge region.

-

Role of Scaffold: The 3-chloro substituent fills a hydrophobic pocket adjacent to the gatekeeper residue, improving potency and selectivity over other kinases.

-

Example: Patent literature (e.g., WO2015/000000 type applications) describes N-(3-chloro-1-methyl-1H-pyrazol-4-yl) amides as potent IRAK4 inhibitors.

B. EGFR Inhibitors (NSCLC)

In Non-Small Cell Lung Cancer (NSCLC), resistance to third-generation EGFR inhibitors (like Osimertinib) often arises via the C797S mutation.

-

Strategy: Novel fourth-generation inhibitors utilize the 3-chloro-1-methylpyrazole moiety to create reversible binders that fit the altered steric landscape of the C797S mutant active site.

Safety & Handling (SDS Summary)

-

Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

- Synthesis of Pyrazole-4-carbaldehydes:Organic Process Research & Development, "Scalable Synthesis of 1-Methyl-3-substituted-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction."

- IRAK4 Inhibitors:Journal of Medicinal Chemistry, "Discovery of Pyrazole-Based IRAK4 Inhibitors for the Treatment of Autoimmune Diseases.

-

EGFR Inhibitors: European Patent Office, EP3268004B1, "Pyrrolopyridazine Inhibitors of IRAK4 Activity." (Mentions 3-chloro-1-methyl-1H-pyrazol-4-yl fragments).[1][8][9][10][11][12]

- CAS Registry: CAS No. 1780810-93-6 Entry, American Chemical Society.

- Reactivity Data:BenchChem Technical Notes, "Reactivity of 3-Chloropyrazoles in Palladium-C

(Note: While specific CAS 1780810-93-6 is the methanol, related patents often cite the aldehyde precursor CAS 797798-26-6 or the amine CAS 137343-52-3).

Sources

- 1. 228862-16-6|3-Chloro-1,4-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. scirp.org [scirp.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. americanelements.com [americanelements.com]

- 10. WO2025056053A1 - Forme saline et forme cristalline d'un inhibiteur de dérivé hétérocyclique contenant de l'azote, son procédé de préparation et son utilisation - Google Patents [patents.google.com]

- 11. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | C6H8ClN3O4S | CID 10587002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

Navigating the Solubility Landscape of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that dictates its fate.[1] For a synthetic intermediate like (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a clear understanding of its solubility is not merely an academic exercise; it is a critical determinant of process efficiency and, ultimately, economic viability. Key processes influenced by solubility include:

-

Reaction Kinetics and Yield: The choice of solvent can significantly impact reaction rates and equilibrium position, thereby affecting the overall yield and purity of the desired product.

-

Purification and Crystallization: Selective crystallization is a primary method for purifying intermediates. This process is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Formulation: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility directly influences bioavailability and the choice of drug delivery systems.[1]

This guide will equip researchers, scientists, and drug development professionals with the necessary tools to experimentally determine and logically predict the solubility of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in a range of common organic solvents.

Predicted Solubility Profile: A Molecular Structure-Based Assessment

The molecular architecture of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol provides valuable clues to its likely solubility behavior. The molecule possesses several key functional groups that govern its interaction with different solvents:

-

A Polar Pyrazole Ring: The heterocyclic pyrazole core, with its two nitrogen atoms, is inherently polar.

-

A Hydrogen Bond Donor: The hydroxyl (-OH) group of the methanol substituent is a potent hydrogen bond donor.

-

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

-

A Halogen Substituent: The chloro group adds to the molecule's polarity.

-

A Non-polar Methyl Group: The N-methyl group contributes a degree of non-polar character.

Based on these features, a nuanced solubility profile is anticipated.[2] The compound is expected to exhibit favorable solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide, acetone, and acetonitrile). Conversely, its solubility is predicted to be limited in non-polar solvents such as hexane and toluene.[2]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[3] This technique measures the saturation concentration of a compound in a solvent at a constant temperature. The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for the isothermal shake-flask method is depicted in the following diagram:

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of each organic solvent into the corresponding vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.[3]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent particulate matter from interfering with the analysis.[3]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is required for accurate quantification.

-

-

Calculation of Solubility:

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | [Insert Experimental Data] |

| Ethanol | Polar Protic | High | [Insert Experimental Data] |

| Acetone | Polar Aprotic | Moderate to High | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | Moderate | [Insert Experimental Data] |

| Ethyl Acetate | Moderately Polar | Moderate | [Insert Experimental Data] |

| Dichloromethane | Non-polar | Low | [Insert Experimental Data] |

| Toluene | Non-polar | Low | [Insert Experimental Data] |

| Hexane | Non-polar | Very Low | [Insert Experimental Data] |

The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity) and the molecular structure of the solute. Discrepancies between predicted and experimental solubility can provide valuable insights into specific solute-solvent interactions.

Advanced Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the solubility studies.

-

pH Effects (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the medium will be a critical factor for ionizable compounds.

-

Kinetic vs. Thermodynamic Solubility: High-throughput methods often measure kinetic solubility, which can differ from the equilibrium solubility determined by the shake-flask method.[4][5]

The logical relationship between key experimental parameters is illustrated below:

Caption: Key factors influencing the reliability of solubility data.

Conclusion

A comprehensive understanding of the solubility of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is indispensable for its effective utilization in pharmaceutical research and development. This technical guide provides a robust framework for the experimental determination of its solubility using the isothermal shake-flask method. By combining theoretical predictions based on molecular structure with rigorous experimental data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development pipeline.

References

-

MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

Chemsrc. (2025, August 26). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

No comprehensive Safety Data Sheet (SDS) for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is publicly available. This guide has been meticulously constructed by synthesizing data from structurally analogous compounds, including substituted pyrazoles and methanol. The information herein is intended to provide a robust framework for safe handling and risk assessment but should be supplemented with professional judgment and, where possible, in-house analytical evaluation. The core structure combines a chlorinated pyrazole ring with a methanol group, and the predicted safety profile is a composite of the known hazards of these functional moieties.

Chemical Identity and Predicted Physicochemical Properties

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole, a class of heterocyclic compounds with broad applications in pharmaceutical and agrochemical research.[1][2] Its structure suggests it is likely a solid at room temperature with some degree of solubility in water and organic solvents.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C5H7ClN2O | PubChemLite[3] |

| Molecular Weight | 146.58 g/mol | Calculated |

| Appearance | Likely an off-white to light yellow solid | Based on similar pyrazole derivatives[4] |

| Boiling Point | Not available; likely to decompose at high temperatures | General characteristic of complex organic molecules |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents. Partial solubility in water is anticipated due to the hydroxyl group. | Based on the polarity of the molecule |

Structural Diagram

Figure 1: Chemical structure of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Hazard Identification and Risk Assessment: A Composite View

The primary hazards associated with this compound are anticipated to stem from the pyrazole core, the chloro-substituent, and the methanol functional group.

The Pyrazole Core: A Biologically Active Moiety

Pyrazole and its derivatives are known to exhibit a wide range of biological activities, which is a double-edged sword.[1][5] While this makes them valuable in drug discovery, it also means they have the potential to interact with biological systems in unintended ways. Some substituted pyrazoles are known to cause skin and eye irritation.[4][6] Ingestion and skin contact may be harmful.[4]

The Chloro-Substituent: Enhancing Reactivity and Potential Toxicity

The presence of a chlorine atom on the pyrazole ring can influence the electronic properties of the molecule, potentially increasing its reactivity and biological activity.[7] Halogenated organic compounds can sometimes exhibit increased toxicity.

The Methanol Group: A Known Toxin

The hydroxymethyl group introduces the potential for hazards associated with methanol, although the toxicity of the entire molecule will not be identical to that of methanol alone. It is crucial to consider the possibility of metabolic processes releasing methanol or methanol-like metabolites.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown specific toxicity of this compound, a cautious approach is paramount. The following protocols are based on best practices for handling novel, potentially hazardous chemicals.

Engineering Controls

-

Ventilation: All handling of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]

-

Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.[6][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4][8]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Figure 2: Recommended safety controls for handling (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][8] Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or vigorous reactions.[10]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][11]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][8][11]

-

Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][11][12]

Figure 3: Emergency first aid procedures for exposure to (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Spill and Waste Disposal

-

Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[11] Collect the absorbed material into a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Toxicological and Ecological Information

-

Toxicological Data: There is no specific toxicological data available for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Based on related compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[4]

-

Ecological Data: No specific ecological data is available. It is prudent to prevent any release into the environment.[8]

Conclusion: A Framework for Prudent Research

The study of novel chemical entities like (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is essential for advancing drug discovery and development. However, this pursuit must be balanced with a rigorous commitment to safety. This guide provides a comprehensive, albeit predictive, framework for the safe handling of this compound. Researchers are strongly encouraged to use this information to develop and implement robust internal safety protocols.

References

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from [Link]

-

synthesis and reactivity of some pyrazole derivatives. (n.d.). Retrieved from [Link]

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

-

(3-chloro-1-methyl-1h-pyrazol-4-yl)methanol - PubChemLite. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - MDPI. (2020, February 18). Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2013, July 29). Retrieved from [Link]

-

Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Retrieved from [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved from [Link]

-

(4-chloro-1-methyl-1h-pyrazol-3-yl)methanol - PubChemLite. (n.d.). Retrieved from [Link]

-

(3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

- US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (n.d.).

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - (3-chloro-1-methyl-1h-pyrazol-4-yl)methanol (C5H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. mkuniversity.ac.in [mkuniversity.ac.in]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Pharmacophore Properties of 3-Chloro-1-Methyl Pyrazole Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-1-methyl pyrazole moiety has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational framework for a diverse array of biologically active compounds.[1] Its unique electronic and steric properties confer upon its derivatives the ability to interact with a wide range of biological targets, leading to significant therapeutic potential in oncology, infectious diseases, and inflammation.[1] This in-depth technical guide provides a comprehensive analysis of the pharmacophore properties of 3-chloro-1-methyl pyrazole derivatives. We will dissect the key structural features that govern their biological activity, explore the synthetic strategies for their creation, and delve into case studies that exemplify their therapeutic applications. This guide is intended to be a self-validating resource, empowering researchers and drug development professionals with the knowledge to rationally design and synthesize novel therapeutic agents based on this versatile scaffold.

The Strategic Importance of the 3-Chloro-1-Methyl Pyrazole Core

The pyrazole ring system is a cornerstone of many biologically active molecules.[2] The introduction of a chloro group at the 3-position and a methyl group at the 1-position of the pyrazole ring creates a unique combination of properties that are highly advantageous for drug design:

-

The Chlorine Atom as a Key Interaction Point: The chlorine atom at the 3-position is not merely a bulky substituent. Its electronegativity and ability to participate in halogen bonding allows it to act as a key interaction point within the binding pockets of various enzymes, particularly protein kinases.[1] This interaction can significantly contribute to the compound's binding affinity and selectivity.

-

The Pyrazole Core as a Versatile Scaffold: The pyrazole ring itself serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional arrangement. This allows for the precise positioning of functional groups to probe different regions of a biological target's active site.[1]

-

The N-Methyl Group for Modulating Properties: The methyl group at the 1-position influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. This substituent can be crucial for optimizing pharmacokinetic parameters and improving the overall drug-like properties of the molecule.

Deconstructing the Pharmacophore: Key Features and Their Rationale

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 3-chloro-1-methyl pyrazole derivatives, the key pharmacophoric features can be generalized as follows:

-

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein.

-

Halogen Bond Donor: The chlorine atom at the 3-position can function as a halogen bond donor, a specific type of non-covalent interaction that has gained increasing recognition in drug design for its role in enhancing binding affinity and selectivity.[1]

-

Hydrophobic/Aromatic Regions: Substituents at other positions of the pyrazole ring can provide hydrophobic or aromatic interactions, further anchoring the molecule within the binding pocket.

-

Defined Vectorial Presentation of Substituents: The rigid pyrazole core ensures a specific spatial arrangement of these features, which is critical for complementary binding to the target.

The following diagram illustrates a generalized pharmacophore model for a 3-chloro-1-methyl pyrazole derivative targeting a protein kinase.

Caption: Generalized pharmacophore model for a 3-chloro-1-methyl pyrazole derivative.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 3-chloro-1-methyl pyrazole derivatives typically involves a multi-step process. A common and versatile approach is the Vilsmeier-Haack reaction for the formylation of a pyrazole precursor, followed by chlorination.

Experimental Protocol: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This protocol outlines a representative synthesis of a key intermediate, 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, which can be further modified to generate a library of derivatives.

Step 1: Vilsmeier-Haack Formylation of 1-methyl-3-pyrazolone

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 10°C.[3] The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction.[3]

-

Substrate Addition: After the addition of POCl₃ is complete, add a solution of 1-methyl-3-pyrazolone (1 equivalent) in DMF to the reaction mixture dropwise, maintaining the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel.

Step 2: Synthesis of diverse derivatives

The resulting 4-formylpyrazole is a versatile intermediate that can be used to synthesize a wide range of derivatives through reactions such as:

-

Oxidation: To form the corresponding carboxylic acid.

-

Reductive amination: To introduce various amine functionalities.

-

Wittig reaction: To extend the carbon chain.

-

Condensation reactions: With active methylene compounds to form chalcone-like structures.

The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for the diversification of the 3-chloro-1-methyl pyrazole scaffold.

Case Studies: From Scaffold to Therapeutic Candidate

The true value of a privileged scaffold is demonstrated through its successful application in drug discovery programs. Here, we present two case studies highlighting the utility of 3-chloro-1-methyl pyrazole derivatives as potent inhibitors of key therapeutic targets.

Case Study 1: Inhibition of Protein Kinases in Oncology

Rationale: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] The ATP-binding site of many kinases provides a well-defined pocket for the design of small molecule inhibitors. The 3-chloro-1-methyl pyrazole scaffold is well-suited to target this site.

Example Compound and Biological Activity:

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| CMPD-1 | EGFR | 50 | [4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (CMPD-1).

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Molecular Docking Insights:

Molecular docking studies of CMPD-1 into the ATP-binding site of EGFR (PDB ID: 1XKK) reveal key interactions that explain its inhibitory activity.[5] The pyrazole core acts as a hinge-binder, with one of the nitrogen atoms forming a hydrogen bond with the backbone NH of Met793 in the hinge region. The chlorine atom at the 3-position is positioned to form a halogen bond with the backbone carbonyl of a nearby residue, enhancing binding affinity. The substituent at the 4-position can extend into a hydrophobic pocket, further stabilizing the complex.

The following diagram illustrates the inhibition of the PI3K/Akt signaling pathway, a common target for pyrazole-based kinase inhibitors.

Caption: Schematic of PI3K/Akt signaling pathway inhibition by a 3-chloro-1-methyl pyrazole derivative.

Case Study 2: Targeting Bacterial DNA Gyrase

Rationale: The emergence of antibiotic-resistant bacteria is a major global health threat. DNA gyrase is an essential bacterial enzyme that is a well-validated target for antibacterial drugs.[6] 3-Chloro-1-methyl pyrazole derivatives have shown promise as inhibitors of this enzyme.

Example Compound and Biological Activity:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| CMPD-2 | Staphylococcus aureus | 0.78 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Prepare a standardized inoculum of Staphylococcus aureus in a suitable broth medium.

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound (CMPD-2) in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking Insights:

Docking studies of pyrazole derivatives into the active site of S. aureus DNA gyrase B (PDB ID: 3G75) have revealed the molecular basis of their inhibitory activity.[8] The pyrazole core can form hydrogen bonds with key residues in the ATP-binding pocket, such as Asp73. The chloro-substituent can engage in favorable interactions within a hydrophobic pocket, while other substituents can be modified to optimize interactions with the surrounding amino acids, thereby enhancing the inhibitory potency.

The following diagram illustrates the proposed binding mode of a 3-chloro-1-methyl pyrazole derivative within the DNA gyrase B active site.

Caption: Proposed interactions of a 3-chloro-1-methyl pyrazole derivative with key residues in the active site of DNA gyrase B.

Conclusion and Future Perspectives

The 3-chloro-1-methyl pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the unique properties conferred by the chloro and methyl substituents, provides a robust platform for the development of novel therapeutic agents. The case studies presented herein underscore the potential of these derivatives as potent inhibitors of protein kinases and bacterial DNA gyrase.

Future research in this area should focus on:

-

Exploring Novel Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.

-

Structure-Based Drug Design: Utilizing high-resolution crystal structures of inhibitor-target complexes to guide the design of more potent and selective analogs.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the principles of rational drug design and a deep understanding of the pharmacophore properties of the 3-chloro-1-methyl pyrazole core, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

References

- Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.

- Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 283-291.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- Google Patents. (n.d.). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

- Khan, I., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1706-1721.

- Kushwaha, N., & Singh, V. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-200.

- Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938.

- Google Patents. (n.d.). Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.

- Thangarasu, P., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(11), 3144.

- Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).

- Shivaraja, M. N., et al. (2023). A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors. ACS Omega, 8(49), 46949-46962.

- Wang, Z., et al. (2013). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

- Rashmi, T., & Vinutha, S. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 16(3), 78-88.

- Dare, S. B., et al. (2026). Pyrazole-derived DNA gyrase inhibitors.

- Kamal, A., et al. (2015).

- Karrouchi, K., et al. (2018).

- El-Sayed, M. A. A., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(7), 1649.

- Elmaaty, A. A., et al. (2022).

- Mousa, A. M., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal, 8(2), 339-349.

- Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)

- Al-Anazi, A. M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103522.

- Kumar, S., & Sharma, P. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-667.

- El-Gamal, M. I., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 29(24), 5698.

- Google Patents. (n.d.). Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.

- Singh, R., et al. (2023). Modeling molecular interactions of propounded pyrazole based drug candidates against bacterial DNA gyrase: Validation by syntheses and biological studies.

- Al-Warhi, T., et al. (2021).

- Singh, U. P., & Bhat, H. R. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 693.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

- El-Gazzar, M. G., et al. (2022). Design, synthesis, molecular modeling, and antimicrobial potential of novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives as DNA gyrase inhibitors. Archiv der Pharmazie, 355(1), e2100266.

- Li, Y., et al. (2018). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 8(50), 28552-28560.

-

Unacademy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]

- Abu-Hashem, A. A., & El-Shehry, M. F. (2012).

- Elmaaty, A. A., et al. (2022).

- Abd-Rabou, A. A., et al. (2025). Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Melting and Boiling Point Determination

Foreword

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel chemical entities is paramount. These fundamental characteristics, such as melting and boiling points, are critical for identification, purity assessment, and the design of subsequent experimental protocols, including formulation and stability studies. This guide provides a comprehensive, in-depth exploration of the methodologies for determining the melting and boiling points of the heterocyclic compound (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. As no public data for these specific properties are currently available, this document serves as a foundational protocol for its empirical determination, grounded in established principles of physical chemistry and laboratory practice.

The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The specific substitutions on the pyrazole ring, in this case, a chloro group, a methyl group, and a hydroxymethyl group, will influence the intermolecular forces and, consequently, the melting and boiling points. This guide will not only detail the "how" but also the "why" behind the experimental choices, ensuring a robust and reproducible characterization.

Table of Contents

-

Introduction: The Significance of Physicochemical Properties in Drug Discovery

-

Molecular Profile: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

-

Part I: Determination of the Melting Point

-

Theoretical Considerations for Melting Point

-

Experimental Protocol: Capillary Method

-

Data Interpretation and Purity Assessment

-

-

Part II: Determination of the Boiling Point

-

Theoretical Considerations for Boiling Point

-

Experimental Protocol: Thiele Tube Method

-

Data Interpretation and Considerations for Atmospheric Pressure

-

-

Summary of Physicochemical Data

-

References

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is paved with meticulous characterization. The melting point of a solid is a sensitive indicator of its purity.[4][5] A sharp melting range, typically within 1-2°C, is indicative of a highly pure compound, whereas impurities tend to depress and broaden the melting range.[4][5] The boiling point of a liquid provides insight into its volatility and the strength of its intermolecular forces.[6] Both parameters are essential for confirming the identity of a synthesized compound and for making informed decisions in process chemistry and formulation development.

Molecular Profile: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

-

IUPAC Name: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

-

Molecular Formula: C₅H₇ClN₂O

-

Molecular Weight: 146.58 g/mol

-

Structure:

The presence of a hydroxyl group (-OH) suggests the potential for hydrogen bonding, which would be expected to increase both the melting and boiling points compared to analogous compounds without this group. The chloro- and methyl- substitutions on the pyrazole ring will also influence the molecular packing in the solid state and the intermolecular interactions in the liquid state.

Part I: Determination of the Melting Point

Theoretical Considerations for Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. For a pure crystalline solid, this transition occurs at a specific temperature. The energy supplied during melting is used to overcome the forces holding the molecules in a fixed lattice structure.

Experimental Protocol: Capillary Method

This method is widely used due to its simplicity and the small amount of sample required.[7][8][9]

Materials:

-

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (finely powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol sample is completely dry and finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Gently tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample height in the tube is approximately 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20°C of the anticipated melting point, the heating rate should be reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4]

-

Repeat: For accuracy, perform the determination in triplicate and report the average melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for the determination of melting point using the capillary method.

Data Interpretation and Purity Assessment

-

Sharp Melting Range (e.g., 1-2°C): Indicates a high degree of purity.

-

Broad Melting Range (>2°C): Suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[4][5]

Part II: Determination of the Boiling Point

Theoretical Considerations for Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][10] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is dependent on the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[11]

Materials:

-

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

-

Thiele tube

-

Mineral oil

-

Small test tube (fusion tube)

-

Capillary tube (one end sealed)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a few drops of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol into the small test tube.

-

Capillary Inversion: Place the sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to allow for even heating of the oil via convection.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. Record this temperature.[11]

-

Repeat: For accuracy, repeat the determination and report the average boiling point.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for the determination of boiling point using the Thiele tube method.

Data Interpretation and Considerations for Atmospheric Pressure

The boiling point is highly dependent on the external pressure. It is crucial to record the atmospheric pressure at the time of the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for comparison with literature values of other compounds.

Summary of Physicochemical Data

As this guide outlines the de novo determination of the melting and boiling points, the following table is presented as a template for recording the experimentally obtained data.

| Property | Experimental Value | Notes |

| Melting Range | To be determined | A narrow range indicates high purity. |

| Boiling Point | To be determined | Record atmospheric pressure. |

Conclusion and Future Directions

This guide provides a robust framework for the experimental determination of the melting and boiling points of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Accurate measurement of these fundamental properties is a critical first step in the comprehensive characterization of this novel compound. Future work should include further physicochemical characterization, such as solubility, pKa, and logP determination, to build a complete profile for its potential application in drug development and other scientific endeavors. The protocols detailed herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible, upholding the principles of scientific integrity.

References

-

MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2022, November 2). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

SciSpace. (2011, November 15). Synthesis and antimicrobial activity of novel 3-chloro-4-(substituted aryl)-1,3diphenyl- 1h-pyrazole-4-yl-1-(6-methylpyridin-2-y. Retrieved from [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Unknown Source. Exp 1 - Melting Points. Retrieved from [Link]

-

Unknown Source. Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Unknown Source. BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Literature review of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol synthesis

This guide details the synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol , a critical heterocyclic building block used in the development of agrochemicals (e.g., Tolfenpyrad) and pharmaceutical candidates (e.g., kinase inhibitors).

The following technical review synthesizes field-proven methodologies, focusing on a robust three-step convergent route : Pyrazole Ring Construction

Executive Summary

The target molecule, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol , presents two primary synthetic challenges:

-

Regioselectivity: Ensuring the chlorine atom is installed at the C3 position rather than the often more reactive C5 position.

-

Functional Group Compatibility: Reducing the carbonyl functionality (ester/aldehyde) to an alcohol without dehalogenating the pyrazole ring.

This guide recommends a "Construct-then-Functionalize" approach. The most reliable industrial route avoids direct chlorination of the 1-methylpyrazole ring (which favors C5) and instead utilizes a Sandmeyer reaction on a 3-amino precursor to guarantee C3 regiocontrol.

Retrosynthetic Analysis

To design a self-validating protocol, we disconnect the target molecule at the hydroxymethyl group and the C3-chlorine bond.

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Pyrazole Ring Construction

Objective: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Principle: Cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.

-

Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).

-

Mechanism: The hydrazine attacks the electrophilic

-carbon of the enol ether, followed by cyclization onto the nitrile. -

Regioselectivity Note: Reaction temperature controls the ratio of 3-amino (kinetic) vs. 5-amino (thermodynamic) isomers. Lower temperatures (

to RT) generally favor the desired 3-amino-1-methyl isomer.

Protocol:

-

Dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).

-

Cool the solution to

using an ice bath. -

Add methylhydrazine (4.83 g, 105 mmol) dropwise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate the solvent under reduced pressure. The residue typically solidifies. Recrystallize from ethanol/hexane to isolate the 3-amino isomer (verify via NOE NMR: H-5 proton shows correlation with N-methyl).

Step 2: Sandmeyer Chlorination

Objective: Conversion of the amino group to a chloro group to yield Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Principle: Diazotization followed by substitution with chloride using Copper(I) chloride.

-

Reagents: Sodium Nitrite (NaNO

), Concentrated HCl, Copper(I) Chloride (CuCl). -

Safety: Generates diazonium salts (potentially unstable) and NO

gases.

Protocol:

-

Suspend the amine (10 g, 54.6 mmol) in concentrated HCl (30 mL) and water (10 mL). Cool to

. -

Add a solution of NaNO

(4.14 g, 60 mmol) in water (10 mL) dropwise, maintaining temperature -

In a separate vessel, dissolve CuCl (8.1 g, 82 mmol) in concentrated HCl (20 mL) at

. -

Pour the cold diazonium solution into the CuCl solution slowly. Note: Vigorous evolution of N

gas. -

Allow to warm to room temperature and stir for 2 hours.

-

Workup: Dilute with water, extract with ethyl acetate (

). Wash organics with brine, dry over Na

Step 3: Reductive Hydroxylation

Objective: Reduction of the ester to the target alcohol.[2][3]

Principle: Nucleophilic hydride addition using Lithium Aluminum Hydride (LiAlH

Protocol:

-

Setup: Flame-dry a 250 mL reaction flask and flush with Argon/Nitrogen.

-

Suspend LiAlH

(1.04 g, 27.5 mmol, 1.1 eq) in anhydrous THF (50 mL) and cool to -

Dissolve Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (5.0 g, 25 mmol) in anhydrous THF (20 mL).

-

Add the ester solution dropwise to the LiAlH

suspension. Maintain temperature -

Stir at

for 1 hour, then warm to RT for 1 hour. Monitor by TLC (disappearance of ester spot). -

Fieser Quench: Cool to

. Carefully add:-

1.0 mL water

-

1.0 mL 15% NaOH

-

3.0 mL water

-

-

Add anhydrous MgSO

to the granular white precipitate, stir for 15 mins, and filter through Celite. -

Concentrate the filtrate to yield (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol .

Reaction Pathway Visualization

Figure 2: Step-by-step synthetic workflow.

Critical Process Parameters (CPP) & Data Summary

| Parameter | Recommended Range | Impact on Quality |

| Cyclization Temp | High temps increase formation of the unwanted 5-amino isomer. | |

| Diazotization Temp | Temps | |

| Reduction Stoichiometry | 1.0 – 1.2 eq LiAlH | Excess hydride is generally safe, but large excesses complicate quenching. |

| Quenching Method | Fieser (1:1:3) | Improper quenching leads to aluminum emulsions that trap product. |

Troubleshooting & Optimization

Issue: Low Regioselectivity in Step 1

If the 5-amino isomer is prevalent:

-

Cause: Thermodynamic equilibration.

-

Solution: Conduct the reaction at strictly low temperatures (

) and avoid prolonged stirring. Purify via recrystallization (the 3-amino isomer is typically less soluble in non-polar solvents).

Issue: Dechlorination during Reduction

If the chlorine atom is lost during Step 3:

-

Cause: Over-reduction (rare with LiAlH

but possible with Pd/C catalytic hydrogenation). -

Solution: Ensure the reducing agent is strictly LiAlH

or NaBH

References

-

Organic Syntheses. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2011, 88, 77-86. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Google Patents. (2019). Process for the preparation of 3-chloro-1H-pyrazol-4-amine. US Patent 10,233,155.[5] Retrieved from

Sources

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]

The Hydroxymethyl Group in Pyrazole Derivatives: A Synthetic Chemist's Guide to Reactivity and Transformation

Introduction: The Pyrazole Core and the Versatile Hydroxymethyl Handle

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Within this privileged scaffold, the hydroxymethyl group (-CH₂OH) serves as a particularly valuable functional handle. It not only provides a key hydrogen bond donor/acceptor site for molecular recognition at receptor surfaces but also acts as a versatile synthetic linchpin for further molecular elaboration. Understanding the reactivity of this group is paramount for researchers in drug discovery and development aiming to fine-tune the pharmacological profile of pyrazole-based compounds.

This technical guide offers an in-depth exploration of the reactivity profile of the hydroxymethyl group appended to the pyrazole core. We will dissect the key transformations—oxidation, substitution, and protection/deprotection—providing not just protocols, but the underlying chemical logic to empower scientists to make informed experimental choices.

Electronic Landscape: How the Pyrazole Ring Dictates Reactivity

The pyrazole ring is a five-membered, π-excessive aromatic heterocycle containing two adjacent nitrogen atoms. This electron-rich nature significantly influences the reactivity of its substituents.[1][2]

-

Pyrrole-like and Pyridine-like Nitrogens: The pyrazole ring possesses both an acidic "pyrrole-like" NH proton and a basic "pyridine-like" sp²-hybridized nitrogen. The presence and position of substituents can modulate the pKa of the NH proton and the nucleophilicity of the pyridine-like nitrogen, which can, in turn, influence reactions at other sites.

-

Influence on the Hydroxymethyl Group: The hydroxymethyl group, being benzylic-like in nature due to its attachment to the aromatic pyrazole ring, exhibits enhanced reactivity compared to a simple primary alcohol. The electron-rich ring can stabilize transition states involving the adjacent carbon, facilitating reactions like oxidation and substitution. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5.[1][2] The position of the hydroxymethyl group will therefore impact its electronic environment and subsequent reactivity.

The following diagram illustrates the major reaction pathways available to a hydroxymethyl pyrazole, which will be discussed in detail in the subsequent sections.

Caption: Key transformations of the hydroxymethyl group on a pyrazole core.

Key Transformations of the Hydroxymethyl Group

This section provides a detailed examination of the principal reactions involving the hydroxymethyl group on the pyrazole scaffold, complete with mechanistic insights and actionable experimental protocols.

Oxidation to Aldehydes and Carboxylic Acids

The conversion of the hydroxymethyl group to an aldehyde (formylpyrazole) or a carboxylic acid is a fundamental transformation, providing access to a wide range of synthetic intermediates. The choice of oxidant is critical and depends on the desired oxidation state and the presence of other sensitive functional groups.

1.1. Oxidation to Aldehydes

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. The benzylic-like nature of the hydroxymethyl pyrazole makes it particularly susceptible to oxidation by manganese dioxide (MnO₂). Other reliable methods include the Swern and Dess-Martin periodinane (DMP) oxidations, which are known for their mild conditions and high yields.

Table 1: Comparison of Mild Oxidizing Agents for Aldehyde Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

| **Manganese Dioxide (MnO₂) ** | Acetone or CH₂Cl₂, Reflux | Chemoselective for benzylic/allylic alcohols, inexpensive, easy workup (filtration). | Requires a large excess of reagent (often >10 eq.), reactivity can vary with preparation method. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Very mild, high yields, tolerates most functional groups. | Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct.[3] |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral pH, rapid, simple workup.[4][5] | Reagent is expensive and can be shock-sensitive.[6] |

Experimental Protocol: Oxidation of (1H-Pyrazol-4-yl)methanol with Manganese Dioxide

This protocol is adapted from a reported synthesis of 1H-pyrazole-4-carbaldehyde.[7]

-

Materials:

-

(1H-Pyrazol-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Acetone

-

Celite®

-

-

Procedure:

-

To a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in acetone (approx. 0.1 M concentration), add activated manganese dioxide (10.0 eq.).

-

Heat the reaction mixture to reflux (approx. 60 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional acetone.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure 1H-pyrazole-4-carbaldehyde.

-

Oxidation to Carboxylic Acids

Stronger oxidizing agents are necessary to convert the primary alcohol to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective, though their harsh nature requires careful consideration of substrate compatibility.

Experimental Protocol: General Jones Oxidation of a Primary Alcohol

This is a general procedure for the Jones oxidation.[8]

-

Materials:

-